molecular formula C25H24FN5O2 B2503307 N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1421443-93-7

N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2503307
CAS No.: 1421443-93-7
M. Wt: 445.498
InChI Key: QTGDSTBAZZUGQN-UHFFFAOYSA-N
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Description

N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic small molecule characterized by:

  • A phthalazinone core (3-cyclopentyl-4-oxo-3,4-dihydrophthalazine) linked via a methylene group.
  • A substituted pyrazole-carboxamide moiety (3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide).

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c1-30-23(14-21(28-30)16-10-12-17(26)13-11-16)24(32)27-15-22-19-8-4-5-9-20(19)25(33)31(29-22)18-6-2-3-7-18/h4-5,8-14,18H,2-3,6-7,15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGDSTBAZZUGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NN(C(=O)C4=CC=CC=C43)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclocondensation

The phthalazinone core is typically synthesized via cyclocondensation of phthalic anhydride derivatives with hydrazine hydrate. For N-substituted phthalazinones, such as the 3-cyclopentyl variant, alkylation precedes cyclization. A representative procedure involves reacting 2-(cyclopentylmethyl)benzoic acid with hydrazine hydrate in ethanol under reflux, yielding 3-cyclopentyl-3,4-dihydrophthalazin-1(2H)-one. Optimization studies indicate that L-proline (20 mol%) in ethanol at 70–75°C enhances reaction rates and yields (85–92%) compared to traditional bases like sodium hydroxide.

Functionalization at the N1 Position

Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

The pyrazole component is constructed via 1,3-dipolar cycloaddition, followed by functional group transformations.

1,3-Dipolar Cycloaddition Strategy

Reaction of 4-fluorophenylacetylene with diazomethane generates the corresponding pyrazole precursor, which is subsequently methylated at the N1 position using methyl iodide in the presence of potassium carbonate. The 5-carboxy group is introduced via hydrolysis of the nitrile intermediate (obtained from malononitrile and aldehyde precursors) under acidic conditions, yielding 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Carboxamide Formation

Conversion of the carboxylic acid to the carboxamide is achieved using thionyl chloride to generate the acyl chloride, followed by treatment with ammonium hydroxide. Alternatively, microwave-assisted coupling with ammonium bicarbonate in dimethylformamide (DMF) at 120°C for 15 minutes provides the carboxamide in 88% yield.

Coupling of Phthalazinone and Pyrazole Moieties

The final step involves nucleophilic substitution between the bromomethyl-phthalazinone and the pyrazole carboxamide.

SN2 Reaction Conditions

A mixture of 1-(bromomethyl)-3-cyclopentylphthalazin-1(2H)-one and 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide in acetonitrile, catalyzed by triethylamine, is stirred at 60°C for 12 hours. This method affords the target compound in 75% yield after recrystallization from ethanol.

Ultrasound-Assisted Coupling

Recent advancements employ ultrasound irradiation to accelerate the reaction. Using InCl3 (20 mol%) as a catalyst in 50% ethanol at 40°C for 20 minutes, the coupling efficiency increases to 92%, with reduced byproduct formation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials. Final recrystallization from ethanol yields analytically pure compound (>99% purity by HPLC).

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, phthalazinone H4), 7.89–7.83 (m, 2H, fluorophenyl), 7.45–7.39 (m, 2H, fluorophenyl), 5.02 (s, 2H, CH2), 3.91 (s, 3H, N-CH3), 2.98–2.85 (m, 1H, cyclopentyl), 1.82–1.65 (m, 8H, cyclopentyl).
  • 13C NMR (100 MHz, DMSO-d6) : δ 167.2 (C=O), 163.5 (C-F), 155.8 (pyrazole C5), 134.6–115.2 (aromatic carbons), 52.1 (CH2), 38.7 (N-CH3), 32.4 (cyclopentyl).

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Conventional SN2 Triethylamine Acetonitrile 60 12 75
Ultrasound-assisted InCl3 50% EtOH 40 0.33 92

The ultrasound-assisted method significantly outperforms conventional heating in both yield and reaction time, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Phthalazinone Derivatives

Phthalazinones are frequently modified for pharmacological optimization. Key analogs include:

Compound Name Structural Differences Implications Reference
N-(2,4-dichlorophenyl)-8-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(3-oxopropyl)-4H-1,2,4-triazol-3-yl)thio)octanamide - Triazole-thioether linker
- 3-methylphthalazinone
- Dichlorophenyl group
Enhanced lipophilicity; potential for covalent binding via thioether
N-cyclopentyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide - Lacks phthalazinone core
- Cyclopentyl directly attached to pyrazole
Reduced steric bulk; likely lower target affinity compared to the target compound

Key Observations :

  • The target compound’s cyclopentyl-phthalazinone moiety increases steric bulk and may enhance binding specificity compared to methyl-substituted analogs .
  • The absence of a phthalazinone in ’s compound underscores its critical role in modulating electronic properties and intermolecular interactions.

Pyrazole-Carboxamide Derivatives

Pyrazole-carboxamides are common in kinase inhibitors and cannabinoid receptor modulators. Notable analogs:

Compound Name Structural Differences Implications Reference
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide - Chlorophenyl substituents
- Pyridylmethyl group
Higher halogen content may improve metabolic stability but reduce solubility
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide - Benzoxazepine substituent
- Ethyl linker
Broader heterocyclic system could enable multi-target activity

Key Observations :

  • The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, contrasting with chlorophenyl analogs (e.g., ) that may exhibit stronger electron-withdrawing effects .
  • Substitution at the pyrazole N1-position (methyl in the target vs. pyridylmethyl in ) influences steric accessibility and pharmacokinetics.

Hybrid Pharmacophores

The target compound integrates features from multiple pharmacophores:

Feature Role in Target Compound Analog Example
Phthalazinone Stabilizes planar conformation; potential hydrogen bonding via carbonyl (triazole-linked phthalazinone)
Fluorophenyl-pyrazole Enhances π-π stacking and membrane permeability (fluorophenyl-pyrazoline)
Carboxamide linker Facilitates hydrogen bonding with target proteins (benzoxazepine-linked carboxamide)

Biological Activity

N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention due to its unique chemical structure and potential pharmacological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various biological effects.

Chemical Structure and Properties

The compound features a complex structure comprising a phthalazinone core, a cyclopentyl group, and a pyrazole moiety. The molecular formula is C24H21N3O4C_{24}H_{21}N_{3}O_{4} with a molecular weight of 415.4 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Phthalazinone Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyclopentyl Group : This can be done via Friedel-Crafts alkylation.
  • Final Assembly : The pyrazole and carboxamide functionalities are introduced through standard amide coupling reactions.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in pathways associated with cell proliferation and survival.
  • Antimicrobial Activity : Similar compounds in the pyrazole class have shown significant antibacterial and antifungal properties, suggesting potential applications in treating infections.

Antimicrobial Activity

Research indicates that derivatives of pyrazole exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds similar to the target compound have shown MIC (Minimum Inhibitory Concentration) values ranging from 0.0025 to 12.5 µg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
CompoundPathogenMIC (µg/mL)
Compound AS. aureus3.125
Compound BE. coli1.6125
Target CompoundVariousTBD

Case Studies

A study by Rahimizadeh et al. highlighted the synthesis of several pyrazole derivatives that exhibited promising antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values around 25.1 µM . Such findings suggest that the target compound could possess similar or enhanced efficacy.

Future Directions

Given the promising biological activities observed in related compounds, further research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity will be crucial for optimizing efficacy.

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?

The compound contains a cyclopentyl-substituted phthalazinone core, a 4-fluorophenyl group, and a methyl-pyrazole-carboxamide moiety. The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability, while the fluorine atom on the phenyl ring increases electronic effects and metabolic stability. The pyrazole-carboxamide acts as a hydrogen-bond acceptor, critical for target binding .

Q. What synthetic methodologies are employed to prepare this compound?

Synthesis typically involves multi-step routes:

  • Step 1 : Formation of the phthalazinone core via cyclization of substituted anthranilic acid derivatives.
  • Step 2 : Alkylation at the N1 position of phthalazinone using a cyclopentylmethyl halide.
  • Step 3 : Coupling of the pyrazole-carboxamide fragment via amide bond formation, using coupling agents like EDC/HOBt . Solvents (e.g., DMF or acetonitrile) and bases (e.g., K₂CO₃) are critical for reaction efficiency .

Q. How is the compound characterized to confirm its structural integrity?

  • X-ray crystallography : Resolves 3D conformation and confirms stereochemistry (e.g., dihedral angles between aromatic rings) .
  • NMR spectroscopy : Assigns proton environments (e.g., distinguishing methyl groups on pyrazole vs. cyclopentyl) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

  • Systematic substitution : Replace the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (CF₃) to assess effects on target affinity .
  • Pyrazole ring modifications : Introduce bulkier substituents (e.g., isopropyl instead of methyl) to evaluate steric effects on binding pockets .
  • Computational docking : Use molecular dynamics simulations to predict interactions with biological targets (e.g., kinase domains) .

Q. What strategies resolve contradictions in reported biological data for similar compounds?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability profiling : Compare microsomal half-lives across species to explain interspecies variability .
  • Crystallographic analysis : Identify conformational differences in target-bound vs. unbound states .

Q. How can flow chemistry improve the scalability and safety of its synthesis?

  • Continuous-flow reactors : Enable precise control of exothermic reactions (e.g., cyclization steps) and reduce side products .
  • In-line purification : Integrate scavenger resins or membrane separators to remove toxic intermediates (e.g., unreacted halides) .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Pharmacophore modeling : Map electrostatic and hydrophobic features to identify unintended targets (e.g., cytochrome P450 isoforms) .
  • ADMET prediction tools : Use SwissADME or ProTox-II to forecast metabolic pathways and hepatotoxicity .

Methodological Guidance

Q. How to design experiments for assessing metabolic stability?

  • Liver microsome assays : Incubate the compound with rat/human liver microsomes, monitor depletion via LC-MS/MS, and calculate intrinsic clearance .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks .

Q. What techniques validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Measure protein denaturation temperatures to confirm compound-target binding .
  • BRET/FRET biosensors : Quantify intracellular target modulation in real time .

Q. How to address low solubility in in vitro assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion .

Data Contradiction Analysis

Q. Conflicting reports on kinase inhibition potency: How to reconcile?

  • Source variability : Differences in kinase isoform expression (e.g., EGFR L858R vs. wild-type) .
  • Redox interference : Thiol-containing assay buffers may artificially enhance/block activity .

Q. Discrepancies in cytotoxicity between 2D vs. 3D cell models?

  • 3D spheroid penetration : Poor compound diffusion in spheroids may underestimate potency .
  • Hypoxia effects : 3D models induce hypoxia-related resistance mechanisms not seen in 2D .

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